molecular formula C16H16FNO2 B267224 2-fluoro-N-(3-propoxyphenyl)benzamide

2-fluoro-N-(3-propoxyphenyl)benzamide

Cat. No. B267224
M. Wt: 273.3 g/mol
InChI Key: NLZGTYRZVYITBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-(3-propoxyphenyl)benzamide, also known as FPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

2-fluoro-N-(3-propoxyphenyl)benzamide exerts its pharmacological effects by interacting with various receptors and ion channels in the body. It has been shown to activate TRPA1 and TRPV1 receptors, which are involved in pain and inflammation pathways. 2-fluoro-N-(3-propoxyphenyl)benzamide also exhibits partial agonist activity towards CB1 receptors, which are involved in the regulation of appetite, pain, and mood. 2-fluoro-N-(3-propoxyphenyl)benzamide has been shown to inhibit the activity of enzymes, such as COX-2 and FAAH, which are involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
2-fluoro-N-(3-propoxyphenyl)benzamide has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. It has also been shown to inhibit the growth of cancer cells in vitro. 2-fluoro-N-(3-propoxyphenyl)benzamide has been shown to modulate the release of neurotransmitters, such as glutamate and GABA, which are involved in the regulation of pain and mood. 2-fluoro-N-(3-propoxyphenyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

2-fluoro-N-(3-propoxyphenyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. 2-fluoro-N-(3-propoxyphenyl)benzamide is also stable under various conditions and can be easily synthesized in large quantities. However, 2-fluoro-N-(3-propoxyphenyl)benzamide has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. 2-fluoro-N-(3-propoxyphenyl)benzamide also exhibits some off-target effects, which can complicate its interpretation in some experiments.

Future Directions

2-fluoro-N-(3-propoxyphenyl)benzamide has several potential future directions, including its optimization as a drug candidate for the treatment of various diseases, such as neuropathic pain, Parkinson's disease, and Alzheimer's disease. 2-fluoro-N-(3-propoxyphenyl)benzamide can also be used as a pharmacological tool for the study of pain and inflammation pathways. 2-fluoro-N-(3-propoxyphenyl)benzamide can also be modified to improve its pharmacokinetics, bioavailability, and selectivity towards specific receptors and ion channels. 2-fluoro-N-(3-propoxyphenyl)benzamide can also be used as a starting point for the design of new chemical entities with improved pharmacological properties.

Synthesis Methods

2-fluoro-N-(3-propoxyphenyl)benzamide can be synthesized using various methods, including the reaction of 3-propoxyaniline with 2-fluorobenzoyl chloride in the presence of a base. Another method involves the reaction of 2-fluorobenzoic acid with propoxyamine in the presence of a coupling agent, such as EDC or DCC. The yield and purity of 2-fluoro-N-(3-propoxyphenyl)benzamide can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

2-fluoro-N-(3-propoxyphenyl)benzamide has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. 2-fluoro-N-(3-propoxyphenyl)benzamide has been shown to exhibit analgesic, anti-inflammatory, and anti-cancer properties. It has also been studied as a potential drug candidate for the treatment of neuropathic pain, Parkinson's disease, and Alzheimer's disease. 2-fluoro-N-(3-propoxyphenyl)benzamide has been shown to interact with various receptors, including TRPA1, TRPV1, and CB1, which are involved in pain and inflammation pathways.

properties

Product Name

2-fluoro-N-(3-propoxyphenyl)benzamide

Molecular Formula

C16H16FNO2

Molecular Weight

273.3 g/mol

IUPAC Name

2-fluoro-N-(3-propoxyphenyl)benzamide

InChI

InChI=1S/C16H16FNO2/c1-2-10-20-13-7-5-6-12(11-13)18-16(19)14-8-3-4-9-15(14)17/h3-9,11H,2,10H2,1H3,(H,18,19)

InChI Key

NLZGTYRZVYITBB-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

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